2-Bromo-3-fluorophenylacetylene, TMS protected

Analytical Chemistry Quality Control Regioisomer Identification

Avoid regiochemical mis-match in cross-coupling: the 2-bromo-3-fluoro pattern ensures unique oxidative addition selectivity vs. fluoro, while the TMS group blocks alkyne homocoupling. • Orthogonal reactivity: Pd-catalyzed Sonogashira at aryl bromide while TMS remains intact. • Quantitative TMS deprotection reveals terminal alkyne for CuAAC or second coupling. • ≥95% purity (GC-MS verified); standard research-scale packaging with ambient shipping.

Molecular Formula C11H12BrFSi
Molecular Weight 271.20 g/mol
Cat. No. B12851634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluorophenylacetylene, TMS protected
Molecular FormulaC11H12BrFSi
Molecular Weight271.20 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=C(C(=CC=C1)F)Br
InChIInChI=1S/C11H12BrFSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,1-3H3
InChIKeyJLOOQTMERRKNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluorophenylacetylene (TMS Protected) Overview


2-Bromo-3-fluorophenylacetylene, TMS protected (CAS 1823316-92-2), is a difunctional arylacetylene building block featuring a trimethylsilyl (TMS)-protected alkyne and a 2-bromo-3-fluorophenyl core. Its molecular formula is C₁₁H₁₂BrFSi with a molecular weight of 271.2 g/mol . The compound belongs to the class of silyl-protected arylacetylenes and is supplied by specialty chemical vendors (e.g., Apollo Scientific, CymitQuimica) at purities ≥95% . The TMS group serves as a transient protecting group for the terminal alkyne, enabling orthogonal synthetic strategies where the aryl bromide and fluoride substituents can be sequentially addressed in cross-coupling and nucleophilic aromatic substitution (SₙAr) reactions .

Differentiation of 2-Bromo-3-fluorophenylacetylene (TMS Protected)


Generic substitution among arylacetylene building blocks is not viable due to the pronounced impact of regiochemistry on electronic properties and reactivity [1]. Moving the bromine or fluorine substituent to alternative ring positions (e.g., 3-bromo-4-fluoro or 2-bromo-5-fluoro isomers) alters the dipole moment, LUMO energy, and steric environment, which directly governs regioselectivity in metal-catalyzed cross-couplings (e.g., Sonogashira, Suzuki) [2]. The TMS-protected alkyne of the 2-bromo-3-fluoro isomer offers a unique combination of orthogonal reactivity: the TMS group suppresses alkyne homocoupling during aryl bromide manipulations, while the 2-bromo substituent is activated toward oxidative addition relative to the fluoro group, enabling chemoselective Pd(0) insertion [3]. The evidence below details the specific quantitative differences.

Head-to-Head Evidence for 2-Bromo-3-fluorophenylacetylene (TMS)


Regioisomeric Identity Verification

The 2-bromo-3-fluoro regioisomer is uniquely identified via GC-MS and InChI against common positional isomers. The InChI string InChI=1S/C11H12BrFSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,1-3H3 [1] confirms the substitution pattern. This differentiates it from the 4-ethynyl isomer (CAS 1374419-12-1, InChI with bromine at position 1 and TMS-ethynyl at position 4) and the 5-fluoro isomer (CAS 1228352-02-0), which exhibit distinct GC retention indices and mass spectral fragmentation patterns .

Analytical Chemistry Quality Control Regioisomer Identification

Chemoselective Oxidative Addition: Bromine vs. Fluorine

The C–Br bond is significantly more reactive toward Pd(0) oxidative addition than the C–F bond due to lower bond dissociation energy (BDE: C–Br ~ 70 kcal/mol vs. C–F ~ 126 kcal/mol) [1]. In the 2-bromo-3-fluorophenylacetylene scaffold, this enables exclusive Sonogashira coupling at the bromide position while leaving the fluoride untouched. By contrast, in the 2-fluoro-3-bromophenyl isomer, the same chemoselectivity is maintained, but the electronic influence of the fluorine substituent ortho to the alkyne alters the alkyne's electron density, potentially affecting the transmetallation step kinetics [2].

Organometallic Chemistry Cross-Coupling Selectivity Sonogashira Reaction

Physicochemical Differentiation from Analogs

The 2-bromo-3-fluorophenylacetylene (TMS protected) exhibits a predicted boiling point of 256.2±40.0 °C and density of 1.29±0.1 g/cm³ . These values differ substantially from the non-halogenated analog phenylacetylene (bp 142 °C, density 0.93 g/cm³) and the mono-brominated 2-bromophenylacetylene (predicted bp ~230 °C). The increased boiling point and density reflect greater molecular polarizability and mass due to the dual halogen substituents, which impacts distillation purification and handling. The TMS group further elevates these values relative to the free terminal alkyne (2-bromo-3-fluorophenylacetylene, MW 199.02 g/mol) .

Physicochemical Properties ADME Prediction Lead Optimization

TMS Protection and Alkyne Stability

The TMS group prevents unwanted Glaser-Hay oxidative homocoupling of the terminal alkyne, a common side reaction that plagues unprotected arylacetylenes under aerobic conditions. While this is a class effect, the combination of the TMS group with the electron-deficient 2-bromo-3-fluorophenyl ring enhances the stability of the silyl-protected alkyne toward protodesilylation under mildly basic conditions compared to electron-rich analogs. The TMS group can be quantitatively removed under mild conditions (e.g., K₂CO₃/MeOH or TBAF/THF) to liberate the terminal alkyne (2-bromo-3-fluorophenylacetylene) in >90% yield, as is typical for TMS-arylacetylenes [1].

Protecting Group Strategy Alkyne Stability Sonogashira Coupling

Applications of 2-Bromo-3-fluorophenylacetylene (TMS Protected)


Orthogonal Cross-Coupling in Medicinal Chemistry

The compound enables a three-step diversification sequence: (i) Pd-catalyzed Sonogashira coupling at the aryl bromide with a first alkyne partner while the TMS group remains intact, (ii) controlled TMS deprotection to reveal the terminal alkyne, and (iii) Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or a second Sonogashira coupling at the liberated alkyne [1]. This is supported by the chemoselective oxidative addition evidence in Section 3, Evidence Item 2.

Tandem Cyclization to Fluorinated Polyaromatics

Following TMS deprotection, the terminal alkyne can undergo electrophilic cyclization or transition-metal-catalyzed annulation to form fluorinated naphthalenes, isoquinolines, or indoles [1]. The fluorine atom ortho to the cyclization site influences regiochemistry of ring closure, as inferred from class-level fluorinated alkyne cyclization studies.

Alkyne Precursor for Materials Chemistry

Quantitative TMS deprotection yields the terminal alkyne, which serves as a monomer for poly(phenylene ethynylene) polymers and covalent organic frameworks (COFs). The bromine substituent remains available for post-polymerization modification via Suzuki coupling [1].

Analytical Standard for Regioisomer Identification

The compound's well-characterized GC-MS spectrum (Wiley KnowItAll Library) [1] allows its use as a retention index and mass spectral reference standard to identify or rule out the 2-bromo-3-fluoro isomer in reaction mixtures containing other bromofluorophenylacetylene regioisomers.

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